[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 2103397-18-6
VCID: VC13464439
InChI: InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-6-4-10(5-7-11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
SMILES: CCN(C1CCC(CC1)NCC(=O)O)C(=O)C
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol

[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid

CAS No.: 2103397-18-6

Cat. No.: VC13464439

Molecular Formula: C12H22N2O3

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

[4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid - 2103397-18-6

Specification

CAS No. 2103397-18-6
Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
IUPAC Name 2-[[4-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-6-4-10(5-7-11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17)
Standard InChI Key DZTLARZLGOKCQZ-UHFFFAOYSA-N
SMILES CCN(C1CCC(CC1)NCC(=O)O)C(=O)C
Canonical SMILES CCN(C1CCC(CC1)NCC(=O)O)C(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure centers on a cyclohexane ring, with functional groups at the 4-position: an acetyl-ethyl-amino moiety and an acetic acid side chain. The trans configuration of substituents is critical for its stereochemical stability, as evidenced by patents highlighting the importance of isomer purity in pharmaceutical intermediates . The molecular formula is C₁₂H₂₂N₂O₃, with a molar mass of 242.31 g/mol.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₂N₂O₃
Molecular Weight242.31 g/mol
Boiling Point467.8±38.0 °C (predicted)
LogP (Partition Coefficient)-1.20
Vapor Pressure0.0±2.5 mmHg at 25°C

The acetyl-ethyl-amino group introduces both hydrophilic (amide) and hydrophobic (ethyl) regions, influencing solubility and membrane permeability. The acetic acid moiety enhances hydrogen-bonding capacity, critical for interactions with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves multi-step reactions, starting with hydrogenation of nitro precursors. A patented method describes:

  • Hydrogenation of 4-nitrophenyl acetic acid using Pd/C at 40–50°C under 0.1–0.6 bar overpressure .

  • Further hydrogenation at 50–60°C and 1–4 bar to yield 4-amino-cyclohexyl acetic acid .

  • Esterification with hydrochloric ethanol, followed by acetonitrile crystallization to isolate the trans isomer .

This route achieves a trans:cis ratio of 60–70%, avoiding hazardous solvents like ether .

Industrial Optimization

Scalable production employs continuous flow reactors to enhance yield and purity. Key challenges include minimizing byproducts (e.g., cis isomers) and ensuring cost-effective catalyst recovery . Advanced purification techniques, such as chiral chromatography, are critical for pharmaceutical-grade output .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (amide C=O stretch) and 1720 cm⁻¹ (acetic acid C=O) .

  • NMR: Cyclohexyl protons resonate at δ 1.2–2.1 ppm, while the acetyl methyl group appears at δ 2.05 ppm .

Biological Interactions and Mechanisms

Enzyme Inhibition

The acetyl-ethyl-amino group mimics natural enzyme substrates, competitively inhibiting serine proteases and kinases. For example, it disrupts ATP-binding pockets in JAK2, a kinase implicated in cancer .

Antimicrobial Activity

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions.

Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for JAK2 inhibitors, with derivative 4 (from PMC study) reducing tumor mass by 26.6% in murine models .

Neurological Agents

Structural analogs modulate GABA receptors, showing potential in anxiety and epilepsy models.

Comparison with Structural Analogs

Table 2: Analog Comparison

CompoundMolecular FormulaLogPKey Application
[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acidC₁₁H₂₀N₂O₃-0.98GABA modulation
[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acidC₁₂H₂₂N₂O₃-1.05Enzyme inhibition

The ethyl substitution in [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid enhances metabolic stability compared to methyl analogs, extending half-life in vivo .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator